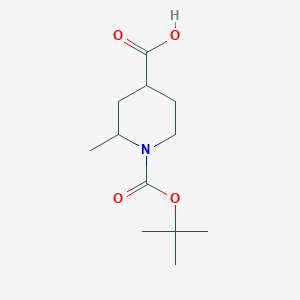

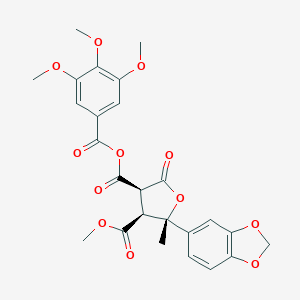

4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves various chemical reactions, aiming to explore the effects of substituting different groups on the benzimidazole ring. For example, Grella et al. (1987) synthesized thirty 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids to evaluate the substitution effects on choleretic activity, indicating a general method for synthesizing benzimidazole derivatives with potential bioactivity (Grella, Paglietti, Sparatore, Manca, & Satta, 1987).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated through X-ray diffraction analysis, IR, and electronic absorption spectroscopy, as demonstrated by Sokol et al. (2002) for a related benzimidazole compound (Sokol, Shklyaev, Ryabov, Sergienko, Merkur’eva, Davydov, & Safronov, 2002). These techniques provide insights into the compound's electronic structure and bonding.

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, leading to a range of biological activities. The synthesis of benzimidazole derivatives often involves condensation reactions, as seen in the production of 2-methyl-1H-benzimidazole derivatives with antioxidant and antimicrobial activities (Poddar, Saqueeb, & Rahman, 2016).

Scientific Research Applications

DNA Binding Properties

- DNA Minor Groove Binder Hoechst 33258 and Analogues : Hoechst 33258, a bis-benzimidazole derivative, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Its derivatives are utilized in plant cell biology for chromosome and nuclear staining and have applications as radioprotectors and topoisomerase inhibitors, showcasing a foundation for rational drug design and molecular interaction studies with DNA (Issar & Kakkar, 2013).

Medicinal Chemistry and Pharmacology

- Mannich Bases of Benzimidazole Derivatives : Benzimidazole is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of pharmacological functions. Mannich base benzimidazole derivatives are significant in medicine for their antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant activities. This versatility provides a high degree of variety beneficial for therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).

Chemical Synthesis and Properties

- Synthetic Utilities of o-Phenylenediamines : This review covers methods developed for synthesizing benzimidazoles from o-phenylenediamines and various electrophilic reagents, highlighting the synthetic flexibility and the potential for creating compounds with varied biological activities (Ibrahim, 2011).

Therapeutic Potential

- Therapeutic Potential of Benzimidazole : Benzimidazole compounds, due to their diverse pharmacological properties, are central to the design and synthesis of new therapeutic compounds. They are foundational in the treatment and management of microbial infections and other therapeutic activities, prompting the development of potent, novel, and clinically significant compounds (Babbar, Swikriti, & Arora, 2020).

Anticancer Potential

- Benzimidazole Hybrids for Anticancer Potential : Benzimidazole derivatives exhibit broad biological activities, including anticancer properties through mechanisms like intercalation, acting as alkylating agents, and inhibiting enzymes such as topoisomerases and tubulin. This review focuses on the synthesis of benzimidazole derivatives as anticancer agents, highlighting their potential through structure-activity relationships (Akhtar et al., 2019).

Environmental Impact

- Fate and Behavior of Parabens : Although not directly related to benzimidazole, this review on parabens, compounds with a similar usage spectrum in cosmetics and pharmaceuticals, discusses their environmental impact, biodegradability, and the need for further studies on their toxicity (Haman et al., 2015).

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit antimicrobial activity against various organisms , suggesting that this compound may interact with microbial proteins or enzymes.

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes in the target’s function

Biochemical Pathways

Benzimidazole derivatives have been reported to exhibit antimicrobial activity , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of microbes.

Result of Action

Given the reported antimicrobial activity of benzimidazole derivatives , it can be hypothesized that this compound may lead to the death of microbes by interfering with their essential biochemical pathways.

Action Environment

Environmental factors such as pH, temperature, and presence of other molecules can influence the action, efficacy, and stability of a compound .

properties

IUPAC Name |

4-(2-methylbenzimidazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-13-10-5-2-3-6-11(10)14(9)8-4-7-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBRKNDBYUBKIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

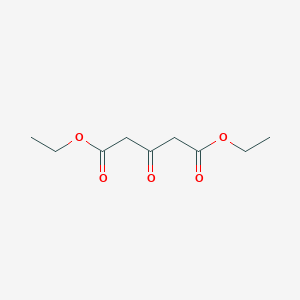

CC1=NC2=CC=CC=C2N1CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402622 |

Source

|

| Record name | 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115444-73-0 |

Source

|

| Record name | 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)

![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)